molecular formula C20H20N2O B1613695 2-Cyano-3'-piperidinomethyl benzophenone CAS No. 898792-68-2

2-Cyano-3'-piperidinomethyl benzophenone

Cat. No.: B1613695
CAS No.: 898792-68-2
M. Wt: 304.4 g/mol
InChI Key: FGFMYQRTSBKVOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions include:

    Reagents: 2-bromobenzophenone, copper(I) cyanide

    Solvent: Dimethylformamide (DMF)

    Temperature: Elevated temperatures to facilitate the substitution reaction

Industrial Production Methods

While specific industrial production methods for 2-Cyano-3’-piperidinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), ethanol

    Temperature: Varies depending on the reaction, typically room temperature to elevated temperatures

Major Products Formed

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 2-Cyano-3'-piperidinomethyl benzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes upon exposure to UV light. This property is crucial in the production of UV-cured coatings, inks, and adhesives.

  • Case Study : A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing efficiency and mechanical properties of the resulting polymers. The compound's ability to generate free radicals upon UV exposure enhances the polymerization rate, leading to faster curing times and stronger materials .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Case Study : Research indicated that derivatives of this compound exhibited promising activity against certain cancer cell lines. In vitro studies showed that modifications to its structure could enhance cytotoxicity while reducing off-target effects .

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis processes. Its unique functional groups make it suitable for synthesizing more complex molecules.

  • Case Study : In a synthetic pathway involving multi-step reactions, this compound was used to create novel heterocyclic compounds with potential pharmaceutical applications. The reaction conditions were optimized to maximize yield and purity .

Data Tables

Application AreaDescriptionKey Findings
PhotoinitiatorsUsed in UV-curable coatings and inksImproved curing efficiency and mechanical properties
Medicinal ChemistryPotential anticancer agentActive against specific cancer cell lines
Organic SynthesisIntermediate for complex molecule synthesisHigh yield in multi-step reactions

Mechanism of Action

The mechanism of action of 2-Cyano-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinomethyl group play crucial roles in its reactivity and binding affinity. The compound can undergo reduction and substitution reactions, leading to the formation of various products that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3’-piperidinomethyl benzophenone is unique due to the presence of both the cyano group and the piperidinomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and chemical synthesis .

Biological Activity

2-Cyano-3'-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O, featuring a benzophenone core with a piperidinyl group and a cyano substituent. This structural arrangement is significant for its biological interactions.

PropertyValue
Molecular Weight284.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not available

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Photostability in Sunscreens : Research has shown that this compound can enhance the photostability of sunscreen formulations when combined with other UV filters. This property is crucial for maintaining efficacy under UV exposure conditions .
  • Toxicological Assessments : Toxicological studies have evaluated the compound's safety profile. Findings indicate low toxicity levels in standard assays, although further investigations are needed to fully understand its long-term effects .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
PhotostabilityEnhances stability in sunscreen formulations
ToxicityLow toxicity in preliminary assessments

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Specific areas for future studies include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which the compound exerts its biological effects.
  • Clinical Trials : Evaluating the efficacy and safety in clinical settings to assess therapeutic applications.
  • Environmental Impact Studies : Understanding the ecological implications of using this compound in consumer products.

Properties

IUPAC Name

2-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMYQRTSBKVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643128
Record name 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-68-2
Record name 2-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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